Technical Whitepaper: Synthesis, Characterization, and Application of 2-(3-isobutylureido)acetic acid
Technical Whitepaper: Synthesis, Characterization, and Application of 2-(3-isobutylureido)acetic acid
Executive Summary
In the landscape of modern drug discovery and peptidomimetic design, aliphatic ureido acids serve as indispensable structural motifs. 2-(3-isobutylureido)acetic acid is a specialized organic building block characterized by a urea linkage bridging an isobutyl chain and an acetic acid moiety. This whitepaper provides an in-depth technical analysis of its chemical identity, physicochemical properties, and a field-proven, self-validating methodology for its synthesis and analytical characterization.
Chemical Identity and Nomenclature
The compound is widely recognized in chemical inventories by its CAS Registry Number 953742-45-5 [1]. The structure consists of a glycine backbone where the primary amine has been converted into a urea derivative bearing an isobutyl group.
From a nomenclature standpoint, the IUPAC name strictly defines the connectivity relative to the principal carboxylic acid functional group.
Physicochemical Properties Table
To facilitate rapid reference for computational chemistry and formulation workflows, the core quantitative data for 2-(3-isobutylureido)acetic acid is summarized below:
| Property | Value |
| IUPAC Name | 2-[(2-methylpropyl)carbamoylamino]acetic acid |
| Common Synonyms | (isobutylcarbamoyl)glycine; N-(isobutylcarbamoyl)glycine; N-isobutylureidoacetic acid |
| CAS Number | 953742-45-5[1] |
| Molecular Formula | C₇H₁₄N₂O₃[1] |
| Molecular Weight | 174.20 g/mol [1] |
| Hydrogen Bond Donors | 3 (Two urea NH, one carboxylic OH) |
| Hydrogen Bond Acceptors | 3 (Two carbonyl oxygens, one hydroxyl oxygen) |
| Structural Class | Aliphatic Ureido Acid / Organic Building Block[2] |
Mechanistic Role in Drug Development
Ureidoacetic acid derivatives like 2-(3-isobutylureido)acetic acid are highly valued as pharmaceutical intermediates[3]. The urea linkage (-NH-CO-NH-) is a robust hydrogen-bonding pharmacophore that mimics the peptide bond but offers superior metabolic stability against proteolytic degradation.
Causality in Structural Design: The isobutyl group acts as a lipophilic structural analog to the side chain of the amino acid Leucine. By incorporating this ureido-leucine mimic into a larger molecular scaffold, medicinal chemists can target hydrophobic pockets in enzyme active sites (such as proteases or kinases) while utilizing the terminal acetic acid for further amide coupling or as an electrostatic anchor.
Rational Synthesis Methodology
Industrial and laboratory-scale synthesis of 2-(3-isobutylureido)acetic acid requires optimized conditions to maximize yield and prevent the formation of symmetric urea byproducts[3]. The most direct route involves the nucleophilic addition of glycine to isobutyl isocyanate.
Step-by-Step Protocol & Causality
Step 1: Preparation of the Aqueous Amine Solution
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Action: Dissolve 1.0 equivalent of glycine in a 1M NaOH aqueous solution. Cool the reaction vessel to 0–5°C using an ice-water bath.
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Causality: The alkaline environment (pH 9.5–10) is critical to deprotonate the
-amino group of glycine, transforming it into a highly reactive nucleophile. If the pH drops, the amine protonates into an unreactive ammonium ion, halting the reaction.
Step 2: Electrophilic Addition
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Action: Add 1.05 equivalents of isobutyl isocyanate dropwise over 30 minutes under vigorous stirring. Maintain the temperature strictly below 5°C.
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Causality: Temperature control is paramount. Elevated temperatures accelerate the competitive hydrolysis of the isocyanate into isobutylamine, which will subsequently react with unhydrolyzed isocyanate to form the unwanted byproduct 1,3-diisobutylurea.
Step 3: Self-Validating Reaction Check
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Action: Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1) and stain with Ninhydrin.
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Validation Logic: Glycine contains a primary amine that reacts with ninhydrin to form a deep purple complex (Ruhemann's purple). The target ureido product lacks a primary amine. The complete disappearance of the purple spot confirms the exhaustion of the starting material, validating that the reaction has reached completion.
Step 4: Product Isolation
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Action: Slowly acidify the aqueous mixture using 2M HCl until the pH reaches 2.0. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under a high vacuum.
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Causality: Acidification protonates the soluble sodium carboxylate salt back into the neutral carboxylic acid. The high polarity of the aqueous phase forces the relatively lipophilic ureido acid to crystallize out of the solution, providing a high-purity product without the need for column chromatography.
Workflow Visualization
Fig 1: Step-by-step synthetic and isolation workflow for 2-(3-isobutylureido)acetic acid.
Analytical Characterization Protocol
To establish a self-validating quality control system, the isolated product must be characterized orthogonally using LC-MS and NMR.
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LC-MS (ESI+): Run the sample on a C18 reverse-phase column (Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid).
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Validation: The target mass must yield a dominant
peak at m/z 175.2 . The absence of a peak at m/z 173 (which would indicate 1,3-diisobutylurea) confirms the suppression of side reactions.
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¹H-NMR (400 MHz, DMSO-d₆):
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Validation Causality: The isobutyl methyl groups will appear as a distinct doublet integrating to 6 protons around
0.85 ppm. The methylene group of the acetic acid moiety will appear as a doublet around 3.70 ppm (coupling with the adjacent NH). The definitive proof of the unsymmetrical urea linkage is the presence of two distinct NH signals—typically appearing as broad multiplets between 6.0 and 6.5 ppm.
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References
- ChemicalBook. "2-(异丁基氨基甲酰氨基)乙酸CAS#: 953742-45-5 - ChemicalBook". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEilWP2klEFW223fS6m38QK6SngENnj57kbYXP6NV7_F6ExbbOyBb6HDCZBOzDBvwfDTN16YnVuw0DTuDozsQuYZbBmtXGNBG5KqoJlC2s8lFdeuCZCgEM_fB8ni5Whj_dkYpb87HyQmQz3jbJbuAglaDOMzO_DDb1d6F6b]
- BLD Pharm. "462-60-2|N-Carbamoylglycine|BLD Pharm". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgmeFf5Uxxhbl_5s0_i5L0I9AGdTS0Omuzs_V_zubEA7c8-8KxX9UEKw-GQMZN9OHxCnsA9pXRQQ1NfMRCg0QsKhzGB5OG-wgJ4UT-LfLejw2SExk_DxKcdHDk3lGKQEfT7ifYZ9xeXq4=]
- Google Patents. "CN103539703A - 2-(3-异丁基脲基)乙酸的合成方法 - Google Patents". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdAMKjevfHnASSGgVr8kFCle2BN-EoS6q0qVTN_4SSopgqRmNS47ZUtEHXvyUP-XFMUJzcEMYmgzlTqPmY1z9owampD_OCCX3YYiINeOEjHEnPR1LAS3t8ObDd6-dNFN2o5dB2eGgjhuH2Ig==]
